molecular formula C16H15F3N2O2S B5355044 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B5355044
M. Wt: 356.4 g/mol
InChI Key: FKXWLOUOKWPPDW-UHFFFAOYSA-N
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Description

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of fluorine atoms on both the benzene and piperazine rings, which can significantly influence its chemical properties and reactivity. It is often used in various scientific research applications due to its unique structural features.

Preparation Methods

The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Piperazine Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the sulfonylated benzene reacts with a piperazine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to inhibition or activation of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other sulfonyl piperazines and fluorinated compounds. Similar compounds include:

    1-(BENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE: Lacks the additional fluorine atoms on the benzene ring, which may result in different reactivity and biological activity.

    1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-12-1-3-13(4-2-12)20-7-9-21(10-8-20)24(22,23)14-5-6-15(18)16(19)11-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXWLOUOKWPPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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